Cyclamate
Description
Historical Trajectory of Cyclamic Acid Discovery and Application in Research
The history of cyclamic acid in research is a compelling narrative that begins with an accidental discovery and evolves into a complex story of commercial application and toxicological debate.
Cyclamic acid was discovered by accident in 1937 by Michael Sveda, a graduate student at the University of Illinois who was researching antipyretic (fever-reducing) drugs. wikipedia.orgnewworldencyclopedia.org Sveda inadvertently discovered its sweet taste after placing a cigarette on his laboratory bench. wikipedia.orgnewworldencyclopedia.org The patent for cyclamate was initially purchased by DuPont, which later sold it to Abbott Laboratories. wikipedia.orgnewworldencyclopedia.org Abbott Laboratories conducted the required studies and submitted a New Drug Application in 1950, intending to use the substance to mask the bitter taste of pharmaceuticals like antibiotics. wikipedia.orgnewworldencyclopedia.org
The early chemical synthesis of cyclamic acid involves the sulfonation of cyclohexylamine (B46788). newworldencyclopedia.org This is achieved by reacting cyclohexylamine with either sulfamic acid or sulfur trioxide. wikipedia.orgnewworldencyclopedia.org Before 1973, Abbott Laboratories produced sodium this compound through a process that included reacting pure sodium with cyclohexylamine. wikipedia.org
Initial characterization of cyclamic acid and its salts found them to be white, odorless, crystalline powders. britannica.com They are noted for being 30 to 50 times sweeter than sucrose, highly stable under heating, and readily soluble in water. wikipedia.orgbritannica.com These properties made cyclamates suitable for a wide range of applications, including cooking and baking, and ensured a long shelf life for products in which they were used. wikipedia.orgebsco.com
Following its commercial introduction in the 1950s, this compound, primarily as its sodium salt under the brand name Sucaryl, became a widely used artificial sweetener. ebsco.comencyclopedia.com By the late 1960s, it was a component in numerous diet foods and beverages. ebsco.com Initially, cyclamates were considered harmless as they were thought to be excreted from the body unmetabolized. ebsco.com
The focus of research began to shift dramatically in 1966 when a study reported that some intestinal bacteria could desulfonate this compound, converting it into cyclohexylamine. wikipedia.orgnewworldencyclopedia.org This metabolite was suspected of having chronic toxicity in animals. wikipedia.orgnewworldencyclopedia.org This discovery prompted further investigation into the biological fate and potential hazards of this compound consumption.
The pivotal moment came in 1969 with a study finding that a 10:1 mixture of this compound and saccharin (B28170) increased the incidence of bladder tumors in rats. wikipedia.orgnewworldencyclopedia.org This research, commissioned by Abbott Laboratories itself, led the U.S. Food and Drug Administration (FDA) to ban the use of cyclamates in food products in 1969. ebsco.comencyclopedia.com Following this ban, the research focus on this compound pivoted significantly towards its toxicological profile. Subsequent scientific inquiry has centered on its potential as a carcinogen or cocarcinogen, with numerous studies re-evaluating its effects. britannica.comresearchgate.net While some research failed to replicate the initial carcinogenic findings, the debate within the scientific community continued, and the substance remains a subject of toxicological interest. britannica.comebsco.comresearchgate.net Later studies have investigated its effects on various cell types and biological pathways, including its potential to induce apoptosis in osteoblasts and its role in inflammatory responses. medchemexpress.comnih.gov
Nomenclatural and Structural Variants in Academic Literature
In scientific and academic literature, "this compound" is often used as a general term. However, it specifically refers to cyclamic acid and its sodium and calcium salts, which are the primary forms used and studied. britannica.combaynsolutions.com
Cyclamic acid, systematically named cyclohexylsulfamic acid, is the parent compound. nih.gov It is a white, odorless crystalline powder with a melting point of 169–170°C and is soluble in water and ethanol. nih.gov While its salts are used as sweeteners, cyclamic acid itself is also used as a catalyst in the production of paints and plastics and as a laboratory reagent. wikipedia.orgatamanchemicals.com
Table 1: Properties of Cyclamic Acid
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C₆H₁₃NO₃S | wikipedia.orgnist.gov |
| Molar Mass | 179.24 g/mol | nih.govnih.gov |
| Appearance | White crystalline powder | nih.gov |
| Melting Point | 169–170°C | nih.gov |
| Solubility | Soluble in water and ethanol | nih.gov |
Sodium this compound is the sodium salt of cyclamic acid and is the most common form used as an artificial sweetener. encyclopedia.comnih.gov It is a white, odorless powder that is highly soluble in water but insoluble in most organic solvents. encyclopedia.com It is often combined with saccharin in a 10:1 ratio to mask the off-tastes of both sweeteners and achieve a more sugar-like sweetness. wikipedia.orgatamanchemicals.com
Table 2: Properties of Sodium this compound
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C₆H₁₂NNaO₃S | wikipedia.orgencyclopedia.com |
| Molar Mass | 201.22 g/mol | wikipedia.orgencyclopedia.com |
| Appearance | White, odourless powder | openaccessjournals.com |
| Melting Point | 265°C (decomposes) | encyclopedia.com |
| Solubility | Soluble in water | encyclopedia.com |
Calcium this compound is the calcium salt of cyclamic acid. britannica.com Like the sodium salt, it is used as a non-nutritive sweetener. nih.gov Its primary application is in low-sodium or sodium-free products, catering to individuals on sodium-restricted diets. nih.govatamanchemicals.com The synthesis of calcium this compound involves reacting N-cyclohexyl-N-cyclohexylammonium sulfamate (B1201201) or trialkylammonium-N-cyclohexyl sulfamates with calcium hydroxide. nih.gov
Table 3: Properties of Calcium this compound
| Property | Value | Source |
|---|---|---|
| Common Use | Non-nutritive sweetener in low-sodium products | nih.govatamanchemicals.com |
| Synthesis Reactant | Calcium hydroxide | nih.gov |
| Analysis Method | Colorimetric method (AOAC 969.28) | nih.gov |
Other this compound Salts
Cyclamic acid is the parent compound for several salts, with sodium and calcium cyclamates being the most common in research and commercial applications. who.intbritannica.com Calcium this compound is often utilized in products intended to be low in sodium or sodium-free. who.int The salts are produced by reacting cyclohexylamine with a sulfonating agent, such as sulfamic acid or sulfur trioxide. wikipedia.org Research has also been conducted on potassium this compound. uma.ac.id These salts are noted for their high water solubility and stability under heat, which makes them suitable for a wide range of research applications in food science. britannica.comebsco.com A key area of scientific investigation has been the metabolism of cyclamates by intestinal bacteria into cyclohexylamine, a compound that has been the subject of toxicological studies. britannica.comwikipedia.orgnih.gov
Interactive Table: Properties of Common this compound Salts
| Property | Sodium this compound | Calcium this compound |
| Chemical Formula | C₆H₁₂NNaO₃S wikipedia.org | C₁₂H₂₄CaN₂O₆S₂ |
| Sweetness vs. Sucrose | 30–50 times sweeter wikipedia.org | ~30 times sweeter britannica.com |
| Primary Use Context | General non-nutritive sweetener who.int | Low-sodium or sodium-free products who.intnih.govnih.gov |
| Discovery Year | 1937 (this compound) wikipedia.org | 1937 (this compound) britannica.com |
| Key Research Finding | Can be metabolized to cyclohexylamine by gut microbiota. gavinpublishers.com | Tested in two-generation oral administration studies in rats. inchem.org |
Role of Cyclamic Acid in Food Science and Regulation: A Research Perspective
Cyclamic acid and its salts have played a significant role in food science, primarily as non-nutritive sweeteners. britannica.com Their history is deeply intertwined with the evolution of food additive regulation, with scientific research driving major shifts in their legal status across the globe. wikipedia.orgThis compound.org The study of cyclamates provides a compelling case study in how scientific paradigms regarding food additive assessment have changed over time, influenced by new research methodologies, evolving toxicological models, and international scientific discourse. ebsco.comabstractarchives.com
The history of this compound regulation is marked by significant shifts based on evolving scientific research. Discovered accidentally in 1937 by Michael Sveda at the University of Illinois, the patent was eventually acquired by Abbott Laboratories, which submitted a New Drug Application in 1950. wikipedia.orgnewworldencyclopedia.org Initially, it was intended to mask the bitter taste of pharmaceuticals. This compound.org In 1958, the U.S. Food and Drug Administration (FDA) designated this compound as Generally Recognized as Safe (GRAS). wikipedia.orgThis compound.org
The regulatory landscape changed dramatically in the late 1960s. A 1966 study indicated that some gut bacteria could convert this compound into cyclohexylamine, a metabolite suspected of having chronic toxicity in animals. wikipedia.org This was followed by a 1969 study which found that a 10:1 mixture of this compound and saccharin increased the incidence of bladder tumors in rats. wikipedia.orgnewworldencyclopedia.org Citing the Delaney Amendment, which mandated that any food additive found to cause cancer in humans or animals be banned, the FDA prohibited the use of this compound in the United States in 1970. ebsco.comebsco.com
Following the ban, further research produced conflicting results. Abbott Laboratories, the original patent holder, stated its own studies could not replicate the 1969 findings and petitioned the FDA to lift the ban in 1973. wikipedia.orgnewworldencyclopedia.org In 1982, another petition was filed by Abbott Labs and the Calorie Control Council. wikipedia.org A 1984 review by the FDA's Cancer Assessment Committee concluded that the available evidence did not implicate this compound as a carcinogen. This compound.org An independent evaluation by the U.S. National Academy of Sciences in 1985 also confirmed that this compound itself is not carcinogenic. ebsco.comThis compound.org Despite these re-evaluations, the ban in the United States remains in place. wikipedia.org Historical analysis of internal documents from the Sugar Research Foundation (SRF) from 1962-1970 shows that the sugar industry trade group funded numerous research projects with the aim of discrediting evidence of this compound's safety. abstractarchives.com
Interactive Table: Timeline of Key Regulatory and Research Events for this compound
| Year | Event | Research Implication/Outcome |
| 1937 | This compound discovered by Michael Sveda. wikipedia.org | Discovery of a new class of non-nutritive sweeteners. |
| 1950 | Abbott Laboratories submits a New Drug Application for this compound. This compound.org | Marks the beginning of its commercial and research life. |
| 1958 | Designated "Generally Recognized as Safe" (GRAS) by the U.S. FDA. This compound.org | Widespread use in food and beverages begins. ebsco.com |
| 1966 | Study reports intestinal bacteria can convert this compound to cyclohexylamine. wikipedia.org | Raised initial questions about the compound's metabolic byproducts. |
| 1969 | Study finds a 10:1 this compound-saccharin mix increased bladder tumors in rats. wikipedia.org | Led directly to the U.S. ban. |
| 1970 | This compound is banned from food products in the United States. wikipedia.orgebsco.com | Triggered a shift to other sweeteners and decades of further research. |
| 1982 | Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluates this compound. sweeteners.org | Establishes an Acceptable Daily Intake (ADI), influencing international regulation. |
| 1984 | FDA's Cancer Assessment Committee concludes this compound is not a carcinogen. This compound.org | Scientific consensus begins to shift, though the U.S. ban is not lifted. |
| 1985 | U.S. National Academy of Sciences review finds this compound not carcinogenic. This compound.org | Further supported the scientific re-evaluation of the initial cancer studies. |
| 1996 | European Union re-evaluates and approves this compound for use. wikipedia.org | Demonstrates the divergence in regulatory pathways based on scientific review. |
| 2000 | The Scientific Committee on Food (SCF) of the European Commission establishes a full ADI. europa.eu | Solidified its regulatory standing within the EU based on extensive toxicological review. |
In contrast to the United States, this compound is approved for use as a sweetener in over 130 countries. wikipedia.orgabstractarchives.com This divergence in regulatory status is a direct result of different interpretations of the scientific evidence and the application of different regulatory standards.
Key international bodies have reviewed the research on cyclamates and found them acceptable for consumption within specified limits. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated this compound and established an Acceptable Daily Intake (ADI) of 0-11 mg/kg of body weight in 1982. sweeteners.orgwho.intwho.int This ADI is expressed as cyclamic acid. inchem.org
In the European Union, this compound was initially banned in the UK but was later re-evaluated and approved across the EU in 1996. wikipedia.org The Scientific Committee on Food (SCF), now part of the European Food Safety Authority (EFSA), also reviewed the toxicology of this compound. In 2000, the SCF established a full ADI of 0-7 mg/kg of body weight. sweeteners.orgeuropa.eu This decision was based on a no-observed-adverse-effect-level (NOAEL) for the testicular toxicity of its metabolite, cyclohexylamine, in rats, and applied a safety factor to account for inter-species and inter-individual variations. europa.eu Cyclamates are listed under the E number E952 and are permitted in a variety of food products in the EU. sweeteners.orgeuropa.eu
The Codex Alimentarius Commission, which sets international food standards, also permits this compound as a food additive. foodstandards.gov.au Countries like Canada, Australia, and Mexico have also approved its use, although Canada restricts its use to tabletop sweeteners only. who.intThis compound.org The ongoing approval in numerous jurisdictions has necessitated continued research into dietary intake to ensure consumption levels remain within the established ADIs. who.int
Interactive Table: International Regulatory Status of Cyclamates
| Regulatory Body / Country | Status | Acceptable Daily Intake (ADI) | Key Findings/Notes |
| United States (FDA) | Banned wikipedia.org | Not Applicable | Ban enacted in 1970 due to a 1969 rat study; petitions for re-approval have been denied. wikipedia.orgnewworldencyclopedia.org |
| European Union (EFSA/SCF) | Approved wikipedia.org | 0-7 mg/kg body weight sweeteners.orgeuropa.eu | ADI based on the toxicity of the metabolite cyclohexylamine. europa.eu |
| JECFA (WHO/FAO) | Approved This compound.org | 0-11 mg/kg body weight This compound.orgwho.int | This ADI has been influential in global regulatory decisions. |
| Codex Alimentarius | Permitted | See JECFA | Listed as an approved sweetener in international food standards. |
| Canada | Restricted Use who.int | See JECFA | Permitted for use in tabletop sweeteners only. who.int |
| Australia & New Zealand (FSANZ) | Approved This compound.org | 11 mg/kg body weight This compound.org | Concluded that the JECFA ADI is adequately protective of consumers. This compound.org |
| South Korea | Banned britannica.comwikipedia.org | Not Applicable | Follows a similar regulatory position as the United States. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyclohexylsulfamic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3S/c8-11(9,10)7-6-4-2-1-3-5-6/h6-7H,1-5H2,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCAJEUSONLESMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5041809 | |
| Record name | Cyclamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5041809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless solid; [Hawley] Fine white crystals; [MSDSonline], Solid | |
| Record name | Cyclamic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4571 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Cyclamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031340 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1 G DISSOLVES IN ABOUT 7.5 ML OF WATER, 4 ML OF ALC, 4 ML OF PROPYLENE GLYCOL, OR 6 ML OF ACETONE; SLIGHTLY SOL IN CHLOROFORM AND INSOL IN HEXANE, Very soluble in alkali, Soluble in alcohol; insoluble in oils, 1000000 mg/L @ 25 °C (exp) | |
| Record name | CYCLAMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/275 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Cyclamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031340 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
0.0000027 [mmHg] | |
| Record name | Cyclamic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4571 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Crystals, White crystalline powder | |
CAS No. |
100-88-9 | |
| Record name | Cyclamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100-88-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclamic acid [USAN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100889 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclamic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760133 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclamic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=220327 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Sulfamic acid, N-cyclohexyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5041809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-cyclohexylsulphamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.635 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLAMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HN3OFO5036 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CYCLAMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/275 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Cyclamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031340 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
169.5 °C, 169 - 170 °C | |
| Record name | CYCLAMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/275 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Cyclamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031340 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Metabolism and Biotransformation of Cyclamic Acid in Biological Systems
In Vivo Metabolic Pathways of Cyclamic Acid
The metabolic fate of ingested cyclamic acid is largely determined by the composition and activity of an individual's gut microbiota. While a portion of cyclamate is absorbed unchanged, the unabsorbed fraction is exposed to microbial action in the gastrointestinal tract. nih.govwho.int
The principal metabolic pathway for cyclamic acid is its conversion to cyclohexylamine (B46788) (CHA). nih.gov This biotransformation is exclusively mediated by the gut microbiota through the hydrolytic cleavage of the sulfamate (B1201201) bond in the this compound molecule. nih.govnih.gov Studies have shown that this compound is not metabolized when incubated with sterile preparations of liver, spleen, kidney, or blood, confirming that the conversion is dependent on gut bacteria. nih.govresearchgate.net The process occurs under anaerobic conditions within the lower gastrointestinal tract, such as the cecum and colon. nih.govnih.gov Upon its formation in the gut, cyclohexylamine is readily absorbed into the systemic circulation. nih.gov
A significant characteristic of this compound metabolism is the high degree of variability observed among individuals. who.intresearchgate.net The population can be broadly categorized into "converters" and "non-converters" based on their ability to metabolize this compound to CHA. A person is typically classified as a converter if they excrete more than 0.2% of a daily this compound dose as cyclohexylamine. nih.gov
Studies have shown that the majority of individuals are non-converters or metabolize very small amounts, often less than 1% of an ingested dose. researchgate.net However, in the sub-population of converters, the rate of conversion can vary dramatically, ranging from low, erratic metabolism to consistently high rates. nih.gov In some high-converters, the metabolism of this compound to cyclohexylamine has been reported to reach as high as 60% of a given dose in short-term studies. nih.govnih.gov Long-term studies with converters have recorded average steady-state excretion of CHA corresponding to 21% to 38% of the daily this compound intake. nih.gov Even within individuals classified as converters, there is marked day-to-day fluctuation in CHA excretion. researchgate.netnih.gov
One study involving 194 individuals found that after a week of daily this compound intake, 78% did not excrete significant amounts of cyclohexylamine (less than 0.1% of the dose), while a small group of about 4% excreted more than 20% of the daily dose as CHA. nih.govfao.org
The ability to convert this compound to cyclohexylamine is directly linked to the composition of an individual's gut flora. nih.gov The development of metabolizing capability appears to be an adaptive process, where the gut microbiota acquires the ability to perform the conversion after prolonged exposure to this compound. nih.govnih.gov
Research has identified different types of bacteria responsible for this conversion in various species. In humans, enterococci have been implicated as the primary organisms that develop the ability to metabolize this compound. nih.gov In contrast, studies in rats suggest that clostridia are the key converters, while in rabbits, enterobacteria are responsible. nih.gov In vitro experiments have demonstrated that incubating fecal matter with this compound can enhance the metabolic capability in rat-derived samples, though this effect was not observed with human samples. nih.gov Furthermore, some research indicates that continuous this compound intake can lead to an increase in the numbers of specific bacteria, such as clostridia in rats, although similar significant shifts have not been consistently documented in humans. umk.pl
Pharmacokinetics of Cyclamic Acid and its Metabolites
The pharmacokinetics of cyclamic acid are characterized by incomplete absorption and primary excretion via the kidneys. The kinetics of its main metabolite, cyclohexylamine, are crucial for understanding its systemic exposure.
Absorption of cyclamic acid from the gastrointestinal tract is incomplete and variable. nih.govwho.int Following oral administration in humans, approximately 30-50% of a this compound dose is absorbed. researchgate.net The absorbed portion is distributed throughout the body but does not undergo further metabolism by human tissues. nih.gov In animal studies, this compound has been shown to cross the placenta and distribute to fetal tissues. who.intnih.gov
The unabsorbed fraction remains in the gastrointestinal tract, where it can be converted to cyclohexylamine by gut bacteria. nih.govwho.int The resulting cyclohexylamine is then readily absorbed from the colon. nih.gov
Absorbed cyclamic acid that is not metabolized is excreted unchanged, primarily in the urine. nih.govnih.gov The metabolite, cyclohexylamine, is also eliminated from the body mainly through renal excretion in the urine, with only small amounts found in feces. portlandpress.comnih.gov
The renal clearance of cyclohexylamine involves both glomerular filtration and active tubular secretion. nih.govpharmacylibrary.com Studies in rats have shown that the tubular secretion process can become saturated at high concentrations of cyclohexylamine. nih.gov This saturation leads to dose-dependent kinetics, where an increase in dose results in a reduction in plasma clearance and a longer half-life. nih.gov While cyclohexylamine is largely excreted unchanged, a very small fraction can be further metabolized to compounds like cyclohexanol (B46403) and trans-cyclohexane-1,2-diol before excretion. portlandpress.comnih.gov
In Vitro Models for Studying Cyclamic Acid Metabolism
The biotransformation of cyclamic acid, primarily its conversion to cyclohexylamine, is a critical aspect of its metabolic profile. This conversion is not mediated by mammalian enzymes but by the enzymatic activity of the intestinal microflora. To investigate this phenomenon without the complexities of in vivo systems, various in vitro models have been developed and utilized. These models are instrumental in elucidating the mechanisms of conversion, identifying the responsible microorganisms, and understanding inter-species variations in metabolism.
The primary in vitro systems for studying cyclamic acid metabolism are based on cultures of intestinal microorganisms. These models range from simple batch incubations of fecal homogenates to more complex continuous culture systems that mimic the conditions of the large intestine.
One of the foundational approaches involves the anaerobic incubation of cyclamic acid with fecal contents or intestinal segments from various species. Early studies demonstrated that [14C]-labeled this compound was not metabolized when incubated with liver, spleen, kidney, or blood preparations from rats or rabbits that were known converters of this compound. nih.gov However, when incubated anaerobically with the contents of the cecum, colon, rectum, or with feces from these animals, [14C]this compound was converted to cyclohexylamine. nih.gov This validated the hypothesis that the gut microflora is solely responsible for this biotransformation. nih.gov
A more sophisticated in vitro model is the continuous flow culture system. In a notable study, a continuous culture of rat fecal microflora was established to simulate the conditions of the rat cecum. This system was validated by demonstrating that it maintained bacteriological and metabolic characteristics similar to the native gut flora. nih.gov The development of this compound metabolizing capacity in this system was a gradual process. The addition of sodium this compound to the culture medium promoted the metabolism to cyclohexylamine, with detectable sulphamatase activity appearing within four weeks. nih.gov The maximum rate of conversion, equivalent to a 2-3% molar conversion of this compound to cyclohexylamine, was achieved in approximately eight weeks. nih.gov This gradual adaptation in vitro mirrors the in vivo observations where continuous exposure to this compound is often necessary to induce metabolic activity.
Validation of these in vitro systems also involves monitoring the stability and composition of the microbial population. In the continuous culture model, while the total viable cell count decreased during the adaptation period to this compound, the relative proportions of the major bacterial types remained largely unchanged. nih.gov Interestingly, the induction of sulphamatase activity (the enzyme responsible for converting this compound) was not associated with broad taxonomic shifts but rather a specific metabolic adaptation. nih.gov Further validation has been achieved by using these systems to show that the presence of this compound can influence other microbial metabolic activities, such as a decrease in the fermentation of glucose. nih.gov
Another aspect of validation involves the use of radiolabeled compounds to trace the metabolic fate of this compound. Studies using [35S]this compound with washed whole-cell suspensions of bacteria from this compound-adapted rats demonstrated the incorporation of 35S into bacterial proteins and the production of volatile 35S-containing compounds. nih.gov This provided further evidence of the microbial breakdown and utilization of the this compound molecule.
Significant species differences in the ability to metabolize cyclamic acid have been observed, and in vitro models have been crucial for comparing these differences. The conversion of this compound to cyclohexylamine is not a universal trait among all individuals or species and is dependent on the specific composition and adaptive capabilities of the gut microbiota.
In vitro incubation studies using fecal contents from different species have provided direct comparative data. One of the seminal studies in this area compared the metabolic capacity of gut microflora from humans, rats, and rabbits. nih.gov It was found that fecal homogenates from a human subject known to be a "converter" were highly active in converting this compound to cyclohexylamine in vitro. nih.gov Similarly, fecal and cecal contents from this compound-pretreated rats and rabbits also actively metabolized the compound. nih.gov However, the specific microorganisms responsible for this conversion were found to differ between species.
The rate and extent of conversion also show considerable inter-species and even intra-species variability. For instance, in vitro incubation of rat feces in a broth containing this compound was shown to increase their metabolic capacity. nih.gov Conversely, the same treatment suppressed this activity in fecal cultures from rabbits and humans. nih.gov This suggests that the conditions for inducing and maintaining a this compound-metabolizing flora differ between species.
While direct in vitro comparisons with monkey gut microflora are less detailed in the available literature, studies on the effects of this compound on the fecal flora of monkeys have been conducted. These studies indicated that the constitution of the fecal flora in monkeys treated with this compound was not significantly different from control animals, suggesting a potentially different or less pronounced adaptive response compared to rats. umk.pl
The table below summarizes the findings from comparative in vitro studies on the metabolism of cyclamic acid by the gut microflora of different species.
| Species | In Vitro System | Key Findings | Responsible Microorganisms (if identified) | Reference |
| Human | Anaerobic incubation of feces | Active conversion in "converter" individuals. Activity decreased when this compound was removed from the diet. | Enterococci | nih.gov |
| Rat | Anaerobic incubation of feces/cecal contents; Continuous flow culture | Active conversion, especially after pretreatment. Increased conversion with in vitro exposure. | Clostridium spp. | nih.govnih.govumk.pl |
| Rabbit | Anaerobic incubation of feces/cecal contents | Active conversion after pretreatment. Suppressed activity with further in vitro exposure. | Enterobacteria | nih.gov |
| Guinea Pig | Anaerobic incubation of colon contents | Low conversion activity even after pretreatment. | Not specified | nih.gov |
These comparative in vitro studies are essential for understanding the variable and species-dependent nature of cyclamic acid metabolism. They underscore the importance of the gut microbiome's composition and its adaptive potential in determining the metabolic fate of this compound in different biological systems.
Toxicological and Safety Research of Cyclamic Acid and Its Metabolites
Genotoxicity and Mutagenicity Assessments
The genotoxic potential of cyclamic acid and its principal metabolite, cyclohexylamine (B46788) (CHA), has been extensively investigated through a wide array of testing systems. These assessments aim to determine whether the substance can induce genetic damage, a key concern in safety evaluations.
In vitro studies, which are conducted in controlled laboratory environments using cells or microorganisms, have produced varied results regarding the genotoxicity of cyclamates.
Sodium cyclamate was found to induce chromosomal aberrations and sister chromatid exchanges in cultured human lymphocytes. nih.gov It also caused chromosomal aberrations in cultured Chinese hamster cells. nih.gov However, it did not show mutagenic activity in bacterial assays, such as the Ames test, nor did it induce aneuploidy in Drosophila. nih.gov Similarly, calcium this compound was not mutagenic to bacteria. nih.gov It did, however, induce chromosomal aberrations in cultured human lymphocytes but not in rat kangaroo cells. nih.gov
The metabolite cyclohexylamine has also been the subject of numerous in vitro tests. It did not appear to be mutagenic in bacteria and did not induce prophage. nih.gov However, conflicting results have been reported for its ability to induce chromosomal aberrations in cultured human lymphocytes. nih.gov Cyclohexylamine did induce sister chromatid exchanges in cultured human lymphocytes and chromosomal aberrations in cultured rat kangaroo cells. nih.gov Furthermore, it was found to enhance virus-induced transformation of Syrian hamster embryo cells. nih.gov In contrast, some studies using the Ames test with various Salmonella typhimurium strains (TA98, TA100, TA1535) reported negative results for N-nitrosodicyclohexylamine, a derivative of cyclohexylamine. nih.gov
Recent evaluations have highlighted that some of the positive findings in earlier in vitro studies on this compound salts may be of limited reliability due to methodological shortcomings. europa.eu For instance, some bacterial tests on cyclohexylamine used methods not validated for regulatory use. europa.eu
Table 1: Summary of In Vitro Genotoxicity Assay Results for Cyclamates and Metabolites This table is interactive. You can sort and filter the data.
| Compound | Test System | Endpoint | Result | Citation(s) |
|---|---|---|---|---|
| Sodium this compound | Cultured Human Lymphocytes | Chromosomal Aberrations | Positive | nih.gov |
| Sodium this compound | Cultured Human Lymphocytes | Sister Chromatid Exchanges | Positive | nih.gov |
| Sodium this compound | Cultured Chinese Hamster Cells | Chromosomal Aberrations | Positive | nih.gov |
| Sodium this compound | Bacteria (Ames Test) | Gene Mutation | Negative | nih.gov |
| Calcium this compound | Bacteria (Ames Test) | Gene Mutation | Negative | nih.gov |
| Calcium this compound | Cultured Human Lymphocytes | Chromosomal Aberrations | Positive | nih.gov |
| Calcium this compound | Cultured Rat Kangaroo Cells | Chromosomal Aberrations | Negative | nih.gov |
| Cyclohexylamine | Cultured Human Lymphocytes | Sister Chromatid Exchanges | Positive | nih.gov |
| Cyclohexylamine | Cultured Human Lymphocytes | Chromosomal Aberrations | Conflicting | nih.gov |
| Cyclohexylamine | Cultured Rat Kangaroo Cells | Chromosomal Aberrations | Positive | nih.gov |
| Cyclohexylamine | Bacteria (Ames Test) | Gene Mutation | Negative | nih.gov |
| N-Nitrosodicyclohexylamine | V79 Chinese Hamster Cells | DNA Damage (Comet Assay) | Positive | nih.gov |
| N-Nitrosodicyclohexylamine | V79 Chinese Hamster Cells | Sister Chromatid Exchanges | Positive | nih.gov |
In vivo studies, conducted in living organisms, are crucial for understanding the potential effects of a substance under physiological conditions. Generally, cyclamates have not demonstrated genotoxic activity in in vivo studies in rodents. nih.gov
Sodium this compound did not induce dominant lethal mutations or chromosomal aberrations in the spermatogonia or spermatocytes of mice treated in vivo. nih.gov Similarly, calcium this compound did not cause dominant lethal mutations in rats or mice, nor did it induce micronuclei or sperm abnormalities in mice. nih.gov However, one study reported that calcium this compound did induce chromosomal aberrations in the bone-marrow cells of gerbils, though not in rats. nih.govinchem.org
For the metabolite cyclohexylamine, the results have been more inconsistent. While one study in rats showed it did not induce dominant lethal mutations, contradictory results were found in mice. nih.gov Cyclohexylamine gave weakly positive results in the mouse spot test. nih.gov Studies on chromosomal aberrations in animals treated with cyclohexylamine have also yielded conflicting outcomes depending on the species and cell type. For example, in treated rats, chromosomal aberrations were induced in spermatogonia but not in leucocytes, and results for bone-marrow cells were contradictory. nih.gov In another study, sodium this compound was reported to induce a statistically significant increase in DNA damage in the kidney, urinary bladder, stomach, and colon of mice. gavinpublishers.com
A 2021 call for data by the European Food Safety Authority (EFSA) noted that positive findings in some in vivo studies on this compound salts were considered to be of insufficient reliability due to methodological issues. europa.eu To address remaining uncertainties, EFSA recommended a new in vivo Comet assay for both cyclamates and cyclohexylamine to assess potential DNA damage in key tissues like the stomach, colon, liver, and blood cells. europa.eu
Table 2: Key Findings from In Vivo Genotoxicity Studies This table is interactive. You can sort and filter the data.
| Compound | Animal Model | Test/Endpoint | Finding | Citation(s) |
|---|---|---|---|---|
| Sodium this compound | Mice | Dominant Lethal Mutations | Negative | nih.gov |
| Sodium this compound | Mice | Chromosomal Aberrations (Spermatogonia) | Negative | nih.gov |
| Sodium this compound | Mice | DNA Damage (Comet Assay) | Positive (Kidney, Bladder, Stomach, Colon) | gavinpublishers.com |
| Calcium this compound | Rats, Mice | Dominant Lethal Mutations | Negative | nih.govinchem.org |
| Calcium this compound | Mice | Micronucleus Test | Negative | nih.govinchem.org |
| Calcium this compound | Gerbils | Chromosomal Aberrations (Bone Marrow) | Positive | nih.govinchem.org |
| Calcium this compound | Rats | Chromosomal Aberrations (Bone Marrow) | Negative | nih.govinchem.org |
| Cyclohexylamine | Rats | Dominant Lethal Mutations | Negative | nih.gov |
| Cyclohexylamine | Mice | Dominant Lethal Mutations | Contradictory | nih.gov |
| Cyclohexylamine | Mice | Mouse Spot Test | Weakly Positive | nih.gov |
| Cyclohexylamine | Rats | Chromosomal Aberrations (Spermatogonia) | Positive | nih.gov |
| Cyclohexylamine | Rats | Chromosomal Aberrations (Leucocytes) | Negative | nih.gov |
Several factors may contribute to these discrepancies. Methodological shortcomings in some older studies have been cited as a reason for their limited reliability. europa.eu For example, the European Food Safety Authority (EFSA) noted that some bacterial tests with cyclohexylamine used methods not validated for regulatory purposes and that some positive findings from in vitro and in vivo studies on this compound salts were unreliable due to study design flaws. europa.eu
The choice of test system and endpoint is also critical. Cycloheximide, for instance, showed no mutagenic activity in bacterial or yeast assays but did induce genetic damage, such as chromosome breaks and mitotic disturbances, in plant cells (A. cepa) and mouse bone marrow cells. nih.gov This highlights that a substance can be non-mutagenic in one system but show clastogenic (chromosome-breaking) or aneugenic (affecting chromosome number) activity in others, particularly in eukaryotic cells.
Furthermore, the metabolic activation systems used in in vitro tests may not perfectly replicate the metabolic processes that occur in vivo, potentially leading to different outcomes. service.gov.uk The conflicting results for cyclohexylamine across different animal species and even different cell types within the same species suggest that pharmacokinetics and species-specific metabolism play a significant role. nih.govnih.gov
Carcinogenicity Research and Tumor Promotion Studies
The question of whether cyclamic acid can cause or promote cancer has been a central issue in its toxicological evaluation, leading to extensive research in animal models.
In long-term studies, sodium this compound was tested orally in mice and rats, with no treatment-related increase in tumor incidence found. nih.govwho.int Similarly, oral administration of cyclohexylamine to mice and rats did not result in any differences in tumor incidence compared to control animals. nih.govwho.int A two-generation study in rats given calcium this compound orally also showed no difference in tumor incidence. nih.govwho.int
A notable long-term study on nonhuman primates, which were fed this compound for up to 24 years, concluded that there was no clear evidence of a carcinogenic effect. oup.comnih.gov While some malignant tumors were found in three this compound-treated monkeys, the study's authors noted that the cancers were of different types and occurred at a frequency expected in a normal aging monkey population, making a direct link to this compound difficult to establish. nih.govwikipedia.org Crucially, no bladder tumors or pre-malignant lesions were detected in any of the monkeys, which was a key area of focus due to earlier rodent studies. oup.com
Some early studies did report findings that raised concerns. One experiment noted an increased incidence of lymphosarcomas in female mice of one strain, and a few bladder tumors were observed in rats exposed orally to sodium this compound. nih.govinchem.org However, these findings were not consistently replicated in subsequent, more robust bioassays. nih.govoup.com The International Agency for Research on Cancer (IARC) has evaluated the evidence for the carcinogenicity of cyclamates in experimental animals as "inadequate". nih.govwho.int
Table 3: Selected Animal Bioassays for Carcinogenicity of this compound and Cyclohexylamine This table is interactive. You can sort and filter the data.
| Compound | Animal Model | Route of Administration | Key Finding | Citation(s) |
|---|---|---|---|---|
| Sodium this compound | Mice, Rats | Oral | No treatment-related increase in tumor incidence. | nih.govwho.int |
| Sodium this compound | Monkeys | Oral (up to 24 years) | No clear evidence of a carcinogenic effect; no bladder tumors. | oup.comnih.gov |
| Sodium this compound | Mice (one strain) | Oral | Increased incidence of lymphosarcomas in females. | nih.govinchem.org |
| Sodium this compound | Rats | Oral | Observation of a few bladder tumors. | nih.govinchem.org |
| Calcium this compound | Rats | Oral (two-generation) | No difference in tumor incidence. | nih.govwho.int |
| Cyclohexylamine | Mice, Rats | Oral | No difference in tumor incidence. | nih.govwho.int |
While evidence suggests this compound is not a direct carcinogen, some research has explored its potential to act as a tumor promoter or co-carcinogen, meaning it could enhance the cancer-causing effects of other substances. nih.govresearchgate.net
A pivotal early study found that a 10:1 mixture of sodium this compound and sodium saccharin (B28170) induced transitional-cell carcinomas in the bladders of male rats. nih.govwikipedia.org This finding was highly influential, though it could not be reproduced in other bioassays. oup.com
Other studies have specifically investigated promoter activity. In one experiment, rats were given a known bladder carcinogen, N-methyl-N-nitrosourea, followed by long-term feeding of sodium this compound. This resulted in a dose-related induction of transitional-cell neoplasms in the bladder. nih.gov Another study found that sodium this compound increased the incidence of urinary bladder tumors when administered orally after a known carcinogen. nih.gov However, a second, similar study reported only a slight enhancement. nih.gov
Pellet implantation studies, where pellets containing sodium this compound were placed directly into the bladders of mice, also resulted in a significant increase in the incidence of bladder carcinomas. nih.gov A National Academy of Sciences panel noted that such studies suggest this compound can be a promoter of bladder cancer in rats. latimes.com Based on this evidence, it has been recommended that studies investigating the promotional or co-carcinogenic effects of this compound should be repeated to clarify the risk. nih.gov
Mechanisms Underlying Suspected Carcinogenic Effects (e.g., bladder, testicular)
Research into the carcinogenic potential of cyclamic acid and its primary metabolite, cyclohexylamine (CHA), has primarily focused on the urinary bladder. Early studies raised concerns when papillary transitional cell tumors were observed in the urinary bladders of rats fed high doses of a mixture of sodium this compound and sodium saccharin nih.gov. In one study, 8 out of 80 rats receiving this mixture developed such tumors nih.gov. Further investigation pointed towards the metabolite, cyclohexylamine, as a potential causative agent. In a separate two-year study, rats fed cyclohexylamine sulfate (B86663) also showed instances of bladder tumors, which were not observed in control groups nih.gov.
The mechanism is thought to be linked to the metabolic conversion of this compound to cyclohexylamine by gut microflora nih.govnih.govresearchgate.net. While this compound itself has low toxicity, cyclohexylamine is considered more toxic researchgate.net. The carcinogenic potential of this compound and cyclohexylamine has been a subject of reevaluation, with some bioassays failing to substantiate the initial findings nih.gov.
One experimental model involved implanting pellets of sodium this compound directly into the bladders of mice, which resulted in an increased incidence of bladder carcinomas nih.gov. However, when administered orally in a two-generation study in rats, calcium this compound did not lead to a difference in tumor incidence compared to control animals nih.gov. In studies where sodium this compound was given after a known carcinogen, one study reported an increased incidence of urinary bladder tumors, while another found only a slight enhancement nih.gov.
In contrast to these findings in rodents, a long-term study on nonhuman primates lasting over 20 years did not find any adverse effects on the urinary bladders, with no premalignant lesions or tumors detected in either the this compound-treated or control groups oup.com. Similarly, an epidemiological study in humans found no significant association between the intake of this compound or saccharin and the risk of human urinary bladder cancer nih.gov. The study concluded that at moderate dietary ingestion levels, neither substance is likely to be carcinogenic in humans nih.gov.
While bladder cancer has been the primary focus, testicular toxicity has also been noted, though its link to carcinogenicity is less direct. The primary concern with the testes has been atrophy rather than tumor formation nih.govoup.com.
Reproductive and Developmental Toxicology Research
Both cyclamates and their main metabolite, cyclohexylamine (CHA), have been shown to induce testicular toxicity in rats nih.govnih.gov. Studies have demonstrated that chronic dietary administration of CHA to rats can lead to testicular atrophy, characterized by a decrease in organ weight and histological changes nih.govnih.gov. This testicular atrophy was observed in rats fed high dietary concentrations of this compound and was often accompanied by reductions in body weight, suggesting it might be a secondary or indirect effect of exposure nih.gov. However, one study indicated that inanition (exhaustion from lack of nourishment) was not the primary cause of the testicular lesions nih.gov.
The mechanism of this toxicity appears to be species-specific and not directly related to the extent of CHA metabolism. For instance, DA rats appeared more sensitive to the testicular toxicity of CHA than Wistar rats, while mice showed no evidence of testicular damage under similar conditions nih.gov. These differences may be attributable to species-specific pharmacokinetics, as the concentrations of CHA in the plasma and testes were lower in mice than in rats despite similar daily intake nih.gov.
Table 1: Summary of Cyclohexylamine (CHA) Effects on Male Reproductive System in Animal Studies
| Animal Model | Observed Effects | Reference |
|---|---|---|
| Rats (Wistar and Sprague-Dawley) | Testicular atrophy, decreased organ weight, histological changes, increased incidence of testicular lesions at high doses. | nih.gov, nih.gov, nih.gov |
| Mice | No evidence of testicular damage. | nih.gov |
| Nonhuman Primates (Monkeys) | No clear evidence of toxic effect; one "high converter" showed irregular spermatogenesis. | oup.com |
The research on the effects of cyclamic acid on embryonic and fetal development has yielded mixed results. Numerous investigations in mice, rats, rabbits, dogs, and rhesus monkeys have generally not shown a reproducible effect of this compound on the viability of embryos or the frequency of malformations after exposure during organogenesis nih.gov. Multiple short-term assays for teratogenicity both in vitro and in vivo have produced negative results nih.gov.
However, some studies have hinted at potential developmental effects. While cyclamates were not found to be teratogenic in mice, rats, or rhesus monkeys, some research indicated a reduction in the growth and viability of embryos nih.gov. For instance, one in vitro study on rat embryos exposed to cyclohexylamine, the metabolite of this compound, showed reduced growth and an increased incidence of morphologically abnormal embryos nih.gov. Conversely, another study found that this compound did not affect the development of cultured rat embryos nih.gov.
In vitro assays have also been employed to assess teratogenic potential. One study reported a high concentration of cyclamic acid was needed to cause 50% inhibition of proliferation in human epithelial palatal mesenchyme cells, suggesting a low teratogenic potential in this specific assay nih.gov. Furthermore, studies on frog embryos indicated that sodium this compound has a low potential for selective embryotoxicity nih.gov.
Table 2: Findings from Embryotoxicity and Teratogenicity Studies of this compound
| Study Type | Model | Key Findings | Reference |
|---|---|---|---|
| In Vivo | Mice, Rats, Rabbits, Hamsters, Dogs, Monkeys | No reproducible effect on embryonic viability or malformations. | nih.gov |
| In Vivo | Mice, Rats, Monkeys | Not teratogenic, but some indications of reduced embryo growth and viability. | nih.gov |
| In Vitro | Rat Embryos | Altered morphological development (one study); No effect (another study). | nih.gov |
| In Vitro | Mouse Embryos | Not teratogenic. | nih.gov |
| In Vitro | Frog Embryos | Low potential for selective embryotoxicity. | nih.gov |
| In Vitro | Human Epithelial Cells | Low teratogenic potential indicated. | nih.gov |
Systemic Toxicity and Organ-Specific Research
Studies have investigated the impact of this compound consumption on the liver and kidneys, revealing potential for adverse effects. Research in a murine model where mice were given a saccharin-cyclamate mixture showed a significant increase in serum levels of aspartate aminotransferase (AST), alanine (B10760859) aminotransferase (ALT), blood urea (B33335) nitrogen (BUN), and creatinine (B1669602) ekb.eg. These markers are indicative of potential damage to the liver and kidneys, with the study noting severe inflammation in both organs ekb.eg.
In humans, consumption of saccharin and this compound mixtures was found to affect biochemical parameters related to metabolic functions and to increase oxidative stress nih.gov. A study involving healthy individuals and patients with type 2 diabetes found that consumption of these sweeteners correlated with changes in markers like glycated hemoglobin (HbA1C) and malondialdehyde (MDA), an indicator of oxidative stress nih.gov. Specifically for renal function, a positive correlation was observed between the daily consumption of sweetener tablets and serum creatinine levels in diabetic patients nih.gov. Furthermore, an older report noted that patients with chronic liver and kidney diseases who consumed daily doses of this compound exhibited a significantly higher number of chromosomal breaks in their lymphocytes compared to non-users nih.gov.
Research has explored the effects of cyclamic acid at a cellular level, particularly concerning bone cells. A study focusing on the impact of sodium this compound on osteoblasts, the cells responsible for bone formation, found that it can seriously inhibit their proliferation and differentiation nih.gov.
The investigation revealed that even at very low concentrations, sodium this compound caused curling and folding of the microfilaments and microtubules within the osteoblasts nih.gov. As the concentration of sodium this compound increased, there was a significant decrease in cell viability nih.gov. The study also demonstrated that sodium this compound significantly suppressed the expression of bone morphogenetic protein-2 (BMP2), a key protein involved in bone formation, and decreased the mineralization ability of the osteoblasts nih.gov.
In a different context, a metabolomics study identified cyclamic acid as a metabolite that could negatively impact cell health. This research showed that cyclamic acid reduced the activity, inhibited the proliferation, and increased both apoptosis and necrosis in human retinal pigment epithelial cells in vitro researchgate.net.
Cardiovascular Effects Related to Cyclohexylamine
Cyclohexylamine (CHA), the primary metabolite of cyclamic acid, has been the subject of research to understand its potential effects on the cardiovascular system. Studies have investigated its impact on blood pressure and heart rate in both animal models and humans, revealing sympathomimetic properties.
Research in animal models has demonstrated a direct, dose-dependent effect of cyclohexylamine on blood pressure. In a study involving urethane-anesthetized rats, intravenous infusion of cyclohexylamine resulted in a dose-dependent increase in blood pressure. nih.gov The hypertensive effect was found to be most pronounced during rapid increases in the plasma concentration of CHA. nih.gov However, this effect was not sustained, and a rapid development of tachyphylaxis, or a diminished response to the drug, was observed after the infusion stopped. nih.gov For instance, after infusions of 30 and 60 mg/kg over 20 and 40 minutes, respectively, the blood pressure returned to baseline levels within 60 minutes. nih.gov The study suggested that the initial hypertensive response is likely due to the release of noradrenaline, and the subsequent tachyphylaxis may be due to a combination of reuptake of this neurotransmitter at lower doses and its depletion at higher doses. nih.gov
In humans, the cardiovascular effects of cyclohexylamine have been linked to its sympathomimetic amine characteristics. nih.gov Human studies have indicated a dose-dependent increase in blood pressure. rupahealth.com Specifically, plasma concentrations of 0.7-0.8 µg/mL have been associated with significant hypertensive effects, while higher doses have been linked to a slight decrease in heart rate. rupahealth.com
However, studies on individuals who metabolize this compound to cyclohexylamine have not consistently shown significant cardiovascular changes at typical exposure levels. In a study with 194 diabetic patients who were administered calcium this compound, no significant transient changes in blood pressure or heart rate were observed, even in individuals who were high metabolizers of this compound to cyclohexylamine. nih.gov The plasma concentrations of cyclohexylamine in these high metabolizers ranged from 300 to 1942 ng/ml, yet the changes in cardiovascular parameters were similar to those in individuals with plasma concentrations below 10 ng/ml. nih.gov
Table 1: Summary of Research Findings on the Cardiovascular Effects of Cyclohexylamine
| Study Population | Administration Route | Key Findings | Reference |
| Anesthetized Rats | Intravenous Infusion | Dose-dependent increase in blood pressure; Tachyphylaxis observed. | nih.gov |
| Humans | Oral (from this compound) | Dose-dependent increases in blood pressure; Slight decrease in heart rate at higher doses. | rupahealth.com |
| Human Volunteers (Diabetic) | Oral (from this compound) | No significant changes in blood pressure or heart rate, even in high metabolizers. | nih.gov |
Analytical Methodologies in Cyclamic Acid Research
Chromatographic Techniques for Cyclamic Acid and Metabolite Quantification
Chromatography is the cornerstone of cyclamic acid analysis, providing the necessary separation from interfering matrix components. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultra-Performance Liquid Chromatography (UPLC) are the most widely employed techniques, each offering distinct advantages in terms of sensitivity, selectivity, and speed.
High-Performance Liquid Chromatography (HPLC) is a prevalent technique for cyclamate analysis. core.ac.uk Since cyclamic acid lacks a natural chromophore suitable for direct ultraviolet (UV) detection, most HPLC methods rely on pre-column or post-column derivatization to attach a UV-absorbing or fluorescent tag to the molecule. tandfonline.comresearchgate.net
A common strategy involves the oxidation of this compound to its primary metabolite, cyclohexylamine (B46788), followed by derivatization. tandfonline.comresearchgate.net One validated method uses hydrogen peroxide for the oxidation step, after which the resulting cyclohexylamine is reacted with trinitrobenzenesulfonic acid (TNBS). tandfonline.comresearchgate.nettandfonline.com The stable, colored derivative is then separated on a reversed-phase C18 column and detected by a UV or photodiode array (PDA) detector. tandfonline.com Another approach, forming the basis of a European standard method (EN 12857), involves reacting this compound with active chlorine (e.g., from sodium hypochlorite) to form N,N-dichlorocyclohexylamine, which can be quantified by UV detection at 314 nm. core.ac.uknih.gov
Fluorescence detection has also been utilized to enhance sensitivity. In one such method, this compound is oxidized to cyclohexylamine and derivatized with 4-fluoro-7-nitrobenzofuran (B3040153) (NBD-F), achieving a detection limit as low as 0.4 mg/kg in foodstuffs. researchgate.net While direct detection of underivatized this compound at very low UV wavelengths (e.g., 196 nm) has been reported, it is often subject to significant matrix interference, limiting its applicability. researchgate.net
| Technique | Derivatization Strategy | Matrix | Detection Limit (LOD) | Analytical Recovery | Source |
|---|---|---|---|---|---|
| HPLC-UV | Oxidation to cyclohexylamine, then derivatization with trinitrobenzenesulfonic acid (TNBS) | Foodstuffs (drinks, preserves, desserts) | 1–20 mg/kg | 82%–123% | tandfonline.comnih.gov |
| HPLC-UV | Conversion to N,N-dichlorocyclohexylamine with active chlorine | Tabletop sweeteners | Not specified; LOQ evaluated within working range | 92%–108% | core.ac.uk |
| HPLC-Fluorescence | Oxidation to cyclohexylamine, then derivatization with 4-fluoro-7-nitrobenzofuran (NBD-F) | Foodstuffs | 0.4 mg/kg | 88%–104% | researchgate.net |
| HPLC-UV | Oxidation to cyclohexylamine, then derivatization with dansulfonyl chloride | Deep-frying oil | Not specified | 99.37% | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity for this compound analysis, but it is contingent on converting the non-volatile cyclamic acid into a thermally stable and volatile derivative. nih.govnih.gov A widely adopted method for biological samples, such as urine, involves the conversion of this compound into its nitroso derivative using sodium nitrite (B80452) in an acidic medium. nih.govresearchgate.net The resulting volatile compound is then extracted with an organic solvent like n-hexane and analyzed by GC-MS. researchgate.net Detection is typically performed in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring characteristic mass fragments. nih.gov
This derivatization approach has been successfully applied to determine this compound in urine with a limit of detection of 0.2 µg/mL. nih.gov Another GC-MS method developed for foodstuffs uses a similar derivatization with sodium nitrite and sulfuric acid, followed by ultrasonic-assisted extraction with hexane, achieving a detection limit of 40 mg/kg. spkx.net.cn The mass spectrometer provides definitive structural confirmation, making GC-MS a powerful tool for both quantification and identification. nih.govscioninstruments.com
| Technique | Derivatization Strategy | Matrix | Detection Limit (LOD) | Analytical Recovery | Source |
|---|---|---|---|---|---|
| GC-MS (SIM) | Conversion to nitroso derivative using sodium nitrite | Urine | 0.2 µg/mL | 88%–94% | nih.gov |
| GC-MS | Derivatization with sodium nitrite and sulfuric acid | Foodstuffs | 40 mg/kg | 88.0%–108.0% | spkx.net.cn |
| GC-FID | Reaction with nitrite in acidic media to form cyclohexene | Beverages, sweetener tablets | 5 µmol/L | 97% (average) | researchgate.net |
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) represents one of the most advanced and sensitive techniques for cyclamic acid quantification. researchgate.netresearchgate.net Its primary advantage is the ability to detect this compound directly without derivatization, significantly simplifying sample preparation. nih.gov UPLC systems use columns with smaller particles (sub-2 µm), which provides higher resolution, greater peak capacity, and faster analysis times compared to conventional HPLC. measurlabs.com
For this compound analysis, UPLC is typically coupled with a tandem mass spectrometer operating in electrospray ionization (ESI) negative mode. researchgate.netnih.gov Quantification is achieved using multiple reaction monitoring (MRM), where the precursor ion of this compound (m/z 178) is selected and fragmented to produce a specific product ion (m/z 80, corresponding to the sulfamate (B1201201) fragment). researchgate.netresearchgate.net This high selectivity minimizes matrix interference. Methods using UPLC-MS/MS have achieved very low limits of detection, such as 0.050 µg/g in diet soda and jelly, making the technique ideal for trace-level analysis in complex food matrices. researchgate.netnih.gov
| Technique | Key Parameters | Matrix | Detection Limit (LOD) | Quantification Limit (LOQ) | Source |
|---|---|---|---|---|---|
| UPLC-MS/MS | ESI negative; MRM transition m/z 177.9 -> 79.7 | Diet soda, jelly | 0.050 µg/g | 0.150 µg/g | nih.gov |
| UPLC-MS/MS | ESI negative; Quantitative ion m/z 79.7, Confirmable ion m/z 177.9 | Food products (e.g., beverages, candy) | 2.92 mg/kg | 9.72 mg/kg | researchgate.net |
| LC-MS/MS | No derivatization required | Aqueous solution | Not specified (analysis of 200 ng/mL standard) | Not specified | fishersci.com |
Sample Preparation and Derivatization Strategies
Effective sample preparation is a prerequisite for reliable cyclamic acid analysis. The goals are to extract the analyte from the sample matrix, remove interfering substances, and, if necessary, convert it into a form amenable to detection and separation. researchgate.net
The choice of extraction method depends on the complexity of the matrix. researchgate.netnih.gov
Liquid Samples (e.g., Beverages, Urine): For clear liquid samples like soft drinks, sample preparation can be as simple as dilution with water followed by filtration. researchgate.netnih.gov For more complex liquids like urine or fruit juices, a "dilute-and-shoot" approach is common, especially for robust methods like UPLC-MS/MS. nih.govnih.gov In some HPLC and GC methods, a liquid-liquid extraction (LLE) step is required to transfer the analyte or its derivative from the aqueous sample into an immiscible organic solvent (e.g., n-heptane, n-hexane), which concentrates the analyte and separates it from water-soluble interferences. core.ac.ukresearchgate.net
Solid and Semi-Solid Samples (e.g., Jams, Desserts, Tissues): These matrices require an initial homogenization step. The analyte is then typically extracted into an aqueous solution, sometimes with the aid of heating or sonication to improve efficiency. tandfonline.comnih.gov Protein precipitation may be necessary for biological tissues or dairy products, often using agents like zinc sulfate (B86663). nih.gov Solid-phase extraction (SPE) can also be employed for cleanup, where the sample extract is passed through a cartridge that retains interferences while allowing the analyte to pass through, or vice-versa.
Derivatization is a chemical modification process crucial for analyzing cyclamic acid by HPLC-UV and GC, as it lacks a useful chromophore and is non-volatile. researchgate.netnih.gov
For HPLC-UV/Fluorescence: The primary goal is to attach a chromophore or fluorophore. Common reactions include:
Oxidation and Reaction with TNBS: this compound is oxidized to cyclohexylamine, which then reacts with trinitrobenzenesulfonic acid (TNBS) to form a highly colored derivative detectable by UV-Vis. tandfonline.comresearchgate.net
Reaction with Active Chlorine: this compound is converted to N,N-dichlorocyclohexylamine, which absorbs UV light at 314 nm. core.ac.uk
Fluorescent Tagging: Reagents like dansulfonyl chloride or 4-fluoro-7-nitrobenzofuran (NBD-F) react with the cyclohexylamine intermediate to produce intensely fluorescent derivatives, enabling highly sensitive detection. researchgate.netnih.gov
For GC-MS: The goal is to increase volatility and thermal stability. Key reactions include:
Nitrosation: Reaction with sodium nitrite in an acidic environment converts this compound to a volatile nitroso derivative. nih.govresearchgate.net
Conversion to Cyclohexene: In some methods, this compound reacts with nitrite in an acidic medium to form cyclohexene, which is volatile and can be extracted from the headspace for GC analysis. researchgate.net
Hydrolysis and Derivatization: Acid or alkaline hydrolysis can convert this compound to cyclohexylamine, which can then be further derivatized into other volatile forms. nih.gov
Advanced Spectrometric Approaches
Mass spectrometry (MS) has become an indispensable tool in analytical chemistry, offering exceptional sensitivity and selectivity. When coupled with separation techniques like high-performance liquid chromatography (HPLC), it provides powerful methods for analyzing complex mixtures. Advanced MS approaches are particularly valued for their ability to provide structural information and confirm the identity of analytes like cyclamic acid with a high degree of certainty.
Electrospray ionization (ESI) is a soft ionization technique that generates ions from macromolecules or non-volatile compounds in solution, making it highly suitable for analyzing thermally labile molecules like cyclamic acid. wikipedia.orgnih.govcreative-proteomics.com In ESI-MS, a high voltage is applied to a liquid sample to create an aerosol, which then desolvates to produce gas-phase ions that can be analyzed by the mass spectrometer. wikipedia.orgcreative-proteomics.com This method is noted for its ability to produce multiply-charged ions from large molecules and for retaining solution-phase information into the gas phase. wikipedia.org
The coupling of liquid chromatography with ESI-MS (LC-ESI-MS) is a common and robust approach for this compound determination. A highly sensitive method for analyzing this compound in food samples was developed using ion-pair high-performance liquid chromatography coupled with electrospray ionization mass spectrometry (IPC-ESI-MS). researchgate.net This method achieved quantification by using selected ion recording (SIR) in the negative ion mode, monitoring for the deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) of 178. researchgate.net The use of an internal standard, such as tiopronin, aids in accurate quantification. researchgate.net The primary benefit of ESI-MS is its high sensitivity and specificity, allowing for effective monitoring of this compound content in various food products. researchgate.net
Another advanced application is the use of tandem mass spectrometry (LC-MS/MS), which adds another layer of specificity. nih.gov In this technique, the precursor ion (e.g., m/z 178 for this compound) is selected and fragmented to produce characteristic product ions, which are then detected. This multiple reaction monitoring (MRM) method significantly enhances the confidence in analyte identification and quantification, especially in complex matrices like plasma and breast milk. nih.gov
Table 1: Performance Characteristics of ESI-MS Based Methods for Cyclamic Acid Analysis
This table summarizes key performance metrics from a validated ion-pair HPLC-ESI-MS method for this compound determination.
| Parameter | Value / Range | Reference |
|---|---|---|
| Ionization Mode | Negative Electrospray Ionization (ESI) | researchgate.netnih.gov |
| Quantification Ion (m/z) | 178 [M-H]⁻ | researchgate.net |
| Linearity Range | 50–5000 ng/mL | researchgate.net |
| Correlation Coefficient (r²) | > 0.996 | researchgate.net |
| Limit of Detection (LOD) | 5 ng/mL | researchgate.net |
| Limit of Quantification (LOQ) | 20 ng/mL | researchgate.net |
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that measures the mass of a molecule with extremely high accuracy (typically to the third or fourth decimal place). measurlabs.comresearchgate.net This precision allows for the determination of a compound's elemental formula based on its exact mass. researchgate.net Unlike nominal mass spectrometers that would measure the molecular weight of C8H16O and C10H8 as the same integer (128), an HRMS instrument can distinguish their exact masses (128.12018 vs. 128.06264), enabling unambiguous identification. researchgate.net
In the context of cyclamic acid analysis, HRMS is particularly valuable for its high selectivity, which helps differentiate the target analyte from matrix interferences—other compounds in the sample that may have the same nominal mass. sciex.com This capability is crucial when analyzing complex food matrices where interferences are common. sciex.com The enhanced resolution of HRMS instruments allows them to generate distinct fragmentation patterns, which improves the accuracy of chemical formula prediction and database matching for positive identification. researchgate.net While specific documented applications of HRMS solely for cyclamic acid are part of broader multi-analyte studies, the technology's utility is clear. For instance, in the analysis of per- and polyfluoroalkyl substances (PFAS) in food, HRMS has proven effective at resolving interferences that would confound lower-resolution instruments. sciex.com This principle is directly applicable to ensuring the accurate measurement of cyclamic acid.
Table 2: Key Attributes of High-Resolution Mass Spectrometry (HRMS) for Analyte Identification
This table outlines the primary advantages of using HRMS in chemical analysis, which are applicable to cyclamic acid research.
| Attribute | Description | Reference |
|---|---|---|
| Mass Accuracy | Measures mass to within 0.001 atomic mass units, allowing for the determination of a unique elemental formula. | researchgate.net |
| High Selectivity | Ability to distinguish between analytes and interfering compounds with the same nominal mass, crucial for complex matrices. | sciex.com |
| Structural Confirmation | Generates precise fragmentation patterns that enhance the confidence of compound identification. | researchgate.net |
| Retrospective Analysis | High-quality, full-scan data allows for retrospective analysis of samples for compounds not initially targeted. | nih.gov |
Method Validation and Quality Control in Analytical Research
To ensure that an analytical method for cyclamic acid produces reliable and accurate results, it must undergo a thorough validation process. Method validation establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended analytical application. core.ac.uk Quality control procedures are then implemented to ensure the method continues to perform as expected over time.
Key parameters evaluated during method validation include:
Linearity and Working Range : This confirms a direct, proportional relationship between the concentration of this compound and the instrument's response over a specified range. core.ac.uk For an HPLC-UV method, a linear range for cyclamic acid in foods was established up to 1300 mg/kg. nih.govtandfonline.com
Specificity and Selectivity : The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. core.ac.uk
Limit of Detection (LOD) and Limit of Quantification (LOQ) : The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. core.ac.uk Validated methods report LODs for this compound in the range of 1-20 mg/kg in various foods. nih.govtandfonline.com
Precision : This measures the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (RSD) and is assessed at two levels:
Repeatability (Intra-day precision) : Precision under the same operating conditions over a short interval of time. core.ac.uk A validated HPLC method demonstrated repeatability (RSDr) of ≤ 3%. core.ac.uk
Intermediate Precision (Inter-day precision) : Precision within a single laboratory, but with variations such as different days, analysts, or equipment. core.ac.uk The same method showed an intermediate precision (RSDR) of ≤ 3.3%. core.ac.uk
Accuracy and Recovery : Accuracy is the closeness of the test results to the true value. It is often determined through recovery studies, where a known amount of this compound is added (spiked) into a sample matrix and then analyzed. The percentage of the spiked amount that is measured is the recovery. core.ac.uk Studies have shown recovery rates for this compound between 82% and 123% and between 92% and 108% across different food matrices. core.ac.uknih.govtandfonline.com
Uncertainty : This parameter quantifies the doubt associated with a measurement result. It is calculated using data from method validation, particularly from intermediate precision and accuracy assessments. core.ac.uk
For external quality control, laboratories may participate in proficiency testing schemes, such as the Food Analysis Performance Assessment Scheme (FAPAS). core.ac.uk Successful analysis of a proficiency test sample provides objective evidence of the method's accuracy and the laboratory's competence. core.ac.uk
Table 3: Summary of Validation Parameters for a Validated HPLC Method for this compound Determination
This table presents typical performance characteristics from in-house validation studies of an HPLC-based method for analyzing cyclamic acid.
| Validation Parameter | Typical Result / Range | Reference |
|---|---|---|
| Repeatability (RSDr) | ≤ 3% | core.ac.uk |
| Intermediate Precision (RSDR) | ≤ 3.3% | core.ac.uk |
| Recovery Rate | 92% to 108% | core.ac.uk |
| Measurement Uncertainty | 9.4% (at 95% confidence) | core.ac.uk |
| Limit of Detection (LOD) | 1–20 mg/kg (matrix dependent) | nih.govtandfonline.com |
Structure Activity Relationship Sar Studies of Cyclamic Acid and Analogues
Conformational Analysis and Receptor Interactions
The three-dimensional shape (conformation) of a molecule is critical as it dictates how the molecule can interact with its biological target. For cyclamic acid, its conformation determines its ability to bind to and activate the sweet taste receptor.
The molecular structure of cyclamic acid and its salts has been elucidated through crystallographic studies. In the crystalline state, cyclamic acid exists as a zwitterion, where the acidic proton from the sulfamic acid group transfers to the amino group. researchgate.net These zwitterions are interconnected through hydrogen bonds to form two-dimensional sheets. researchgate.net
Table 1: Conformational Characteristics of Cyclamic Acid and its Salts
| Compound | Molecular Form/Cation | Crystal Packing Arrangement | Observed Taste |
|---|---|---|---|
| Cyclamic acid | Zwitterion | Two-dimensional sheets formed by hydrogen-bonded zwitterions. researchgate.net | Sweet |
| Sodium cyclamate | Sodium (Na⁺) | Isostructural with potassium, ammonium, and rubidium salts; linear chains formed by hydrogen bonds. researchgate.net | Sweet |
| Potassium this compound | Potassium (K⁺) | Isostructural with sodium, ammonium, and rubidium salts; linear chains formed by hydrogen bonds. researchgate.net | Sweet |
| Ammonium this compound | Ammonium (NH₄⁺) | Isostructural with sodium, potassium, and rubidium salts; linear chains formed by hydrogen bonds. researchgate.net | Sweet |
| Tetra-n-propylammonium this compound | Tetra-n-propylammonium | Discrete, centrosymmetric head-to-head dimeric arrangement; does not form extended sheets. researchgate.net | Bitter |
The perception of sweet taste is mediated by a heterodimeric G protein-coupled receptor (GPCR) composed of two subunits: T1R2 and T1R3. nih.govresearchgate.net This receptor possesses multiple binding sites that can accommodate a wide variety of sweet-tasting molecules, from natural sugars to artificial sweeteners. nih.govnih.gov
Unlike sweeteners such as aspartame, which binds to the Venus Flytrap Module (VFTM) of the T1R2 subunit, this compound interacts with a different site on the receptor. nih.govresearchgate.net Experimental studies using receptor chimeras and mutagenesis have shown that receptor activity toward this compound is dependent on residues located within the seven-transmembrane domain (TMD) of the T1R3 subunit. nih.govresearchgate.netnih.gov This binding pocket for this compound closely overlaps with the binding site for the sweet taste inhibitor lactisole. nih.govnih.gov The binding of this compound to this site induces a conformational change in the receptor, which initiates the intracellular signaling cascade, involving the G-protein subunit α-gustducin, leading to the perception of sweetness. researchgate.netpnas.org
Design and Synthesis of Novel Cyclamic Acid Derivatives for SAR
The design and synthesis of novel derivatives of a parent compound are a cornerstone of SAR studies. rsc.orgresearchgate.net This process involves making systematic chemical modifications to the molecule's structure to probe its interaction with a biological target. researchgate.net For cyclamic acid, derivatives can be synthesized by modifying either the N-cyclohexyl group or the sulfamic acid moiety. nih.gov
The goal of these modifications is to explore the chemical space around the core this compound structure to understand which functional groups are essential for activity and which can be altered to enhance desired properties (like sweetness intensity) or reduce undesired ones. For instance, creating ester or amide derivatives of the sulfamic acid group can probe the importance of the acidic proton and the sulfonate group's charge distribution for receptor binding. nih.gov Similarly, adding substituents to the cyclohexyl ring can provide insights into the steric and electronic requirements of the binding pocket on the T1R3 receptor subunit. nih.gov While extensive recent literature on the synthesis of new this compound derivatives for sweetness is limited, the principles of SAR are well-established. georgiasouthern.edursc.orgunich.it
Table 2: Conceptual SAR of Cyclamic Acid Derivatives
| Modification Site | Type of Modification | Hypothetical Impact on Activity | Rationale |
|---|---|---|---|
| Sulfamic Acid Group | Esterification or Amidation | Potential loss or reduction of sweet taste. nih.gov | Alters the hydrogen-bonding capacity and charge of the group essential for receptor interaction. |
| Cyclohexyl Ring | Addition of substituents (e.g., methyl, hydroxyl) | Could increase or decrease sweetness depending on the substituent's size, position, and polarity. | Probes the size and nature of the hydrophobic binding pocket on the T1R3 receptor. nih.gov |
| Amine Nitrogen | Alkylation | Likely to abolish sweetness. | The N-H bond is considered a critical part of the pharmacophore for sweet taste in this class of compounds. |
| Overall Conformation | Replacing cyclohexyl with a more rigid ring system | May increase binding affinity if the locked conformation is optimal for the receptor. | Reduces conformational flexibility, allowing for a more precise mapping of the receptor's required geometry. |
Predictive Modeling and Quantitative Structure-Activity Relationships (QSAR)
Predictive modeling uses computational methods to establish a mathematical relationship between the chemical structure of a compound and its biological activity. Quantitative Structure-Activity Relationship (QSAR) models are invaluable tools for predicting the properties of new or untested chemicals, including their potential toxicity, without the need for extensive animal testing. ljmu.ac.ukmdpi.com
QSAR models are widely used in regulatory toxicology to assess chemical safety. europa.eu These models correlate structural or physicochemical descriptors of molecules with a specific toxicological endpoint, such as acute toxicity (LD50), carcinogenicity, or mutagenicity. nih.govnih.gov For this compound and its potential metabolites or derivatives, QSAR can be employed to predict their toxic potential. For example, some studies have indicated that this compound can induce DNA strand breaks in certain in vitro assays. mdpi.com QSAR models trained on datasets of compounds with known genotoxicity could be used to predict whether structurally similar this compound derivatives would pose a similar hazard.
The process involves calculating a set of numerical descriptors for each molecule (e.g., molecular weight, logP, electronic properties) and using statistical methods to build a model that links these descriptors to the observed toxicity. nih.gov Such models could help prioritize which derivatives warrant further experimental investigation. europa.eu While specific QSAR models for this compound toxicity are not widely published, general predictive software tools like TOPKAT can be used to estimate the potential toxicity of a chemical based on its structure. nih.gov
Table 3: QSAR Models and Their Relevance in Toxicity Prediction
| Model Type / Software | Predicted Toxicological Endpoint | Relevance to this compound Research |
|---|---|---|
| TOPKAT | LD50, carcinogenicity, mutagenicity, developmental toxicity. nih.gov | Can provide initial estimates of the toxicity of novel this compound derivatives or metabolites. nih.gov |
| ADMET Predictor | Absorption, Distribution, Metabolism, Excretion, and Toxicity. | Useful for predicting the overall pharmacokinetic and toxicological profile of this compound analogues. |
| Species Sensitivity Distribution (SSD) based on QSAR | Predicts toxicity across different species (ecotoxicology). nih.gov | Could be used to assess the potential environmental impact of this compound and related compounds. nih.gov |
| Custom Literature Models | Specific endpoints like cytotoxicity or genotoxicity. europa.eu | Can be developed to specifically address concerns like potential DNA damage by cyclamates. ljmu.ac.ukmdpi.com |
Beyond QSAR for toxicity, various other computational techniques are employed in this compound research. Homology modeling has been essential for creating three-dimensional models of the T1R2-T1R3 sweet taste receptor, as obtaining an experimental crystal structure has been challenging. nih.gov These models, often based on the known structures of related GPCRs like the metabotropic glutamate (B1630785) receptor, serve as a template for further computational studies. nih.govresearchgate.net
Molecular docking is then used to simulate the binding of this compound into the modeled receptor. nih.gov These simulations can predict the likely binding pose of the molecule within the receptor's transmembrane domain and identify key amino acid residues involved in the interaction. This information is invaluable for rationalizing existing SAR data and for the structure-based design of new, potentially more potent or selective, sweeteners. nih.gov
Environmental Fate and Ecotoxicology of Cyclamic Acid
Occurrence and Distribution in Aquatic Environments
As a result of human consumption and excretion, cyclamic acid enters the environment primarily through wastewater systems. sci-hub.se Its detection in various water bodies serves as an indicator of anthropogenic influence on the water cycle.
Cyclamic acid is consistently detected in wastewater, surface waters, and to a lesser extent, in groundwater and tap water. nih.govcabidigitallibrary.org It is considered a high-priority emerging contaminant due to its extensive environmental occurrence. sci-hub.se Studies have shown that while wastewater treatment plants (WWTPs) can eliminate over 90% of cyclamate, its continuous introduction results in its presence in plant effluents and receiving water bodies. sci-hub.secabidigitallibrary.org
In a study conducted in Tianjin, China, this compound was consistently found in surface waters at concentrations ranging from 50 ng/L to 0.12 mg/L. nih.gov The concentration of artificial sweeteners, including this compound, generally followed the order of WWTP influent > WWTP effluent > surface water > tap water > groundwater. nih.gov The presence of this compound has also been confirmed in river sediments. sci-hub.se Furthermore, this compound has been detected in precipitation, which may act as a non-point source to the surface environment. nih.gov
| Water Body Type | Detected Concentration Range | Region/Study Context | Reference |
|---|---|---|---|
| Surface Waters | 50 ng/L - 0.12 mg/L | Tianjin, China | nih.gov |
| Precipitation | 3.5 ng/L - 1.3 µg/L | Tianjin, China | nih.gov |
| Surface Waters (Germany) | Up to 580 µg/L (as sulfamate) | Germany | researchgate.net |
| Drinking Water (Germany) | Up to 140 µg/L (as sulfamate) | Germany | researchgate.net |
The specific degradation characteristics of cyclamic acid make it a useful tool for tracing wastewater contamination. researchgate.netsemanticscholar.org Unlike highly persistent sweeteners such as acesulfame (B1210027), this compound undergoes relatively rapid environmental degradation. sci-hub.seresearchgate.net This property allows scientists to differentiate between recent and older sewage pollution. researchgate.net
The presence of this compound, often in conjunction with saccharin (B28170), is considered an indicator of recent or "fresh" wastewater contamination. sci-hub.seresearchgate.net In contrast, the sole presence of persistent markers like acesulfame and sucralose (B1001) would indicate older wastewater impacts. sci-hub.se The ratio of this compound to acesulfame has been proposed as a method to confirm fresh, untreated wastewater pollution. researchgate.net Research in a karst spring found that the detection of this compound closely matched the breakthrough of fecal indicator bacteria, confirming a common and recent origin from untreated wastewater. researchgate.net Beyond sewage, this compound has also been suggested as a potential tracer for identifying both current and legacy landfill leachate plumes in groundwater. semanticscholar.org
Environmental Transformation and Degradation Pathways
Once in the environment, cyclamic acid is subject to various transformation and degradation processes, including biological and abiotic pathways.
The primary removal mechanism for cyclamic acid in both natural and engineered aquatic systems is biodegradation. researchgate.net Sorption to sludge and sediment plays only a minor role in its removal. researchgate.net In wastewater treatment plants, the removal of this compound is predominantly attributed to biodegradation, with efficiencies often exceeding 90%. sci-hub.seresearchgate.net
According to Organisation for Economic Co-operation and Development (OECD) guidelines for testing chemical biodegradability, this compound has been classified as "readily biodegradable" in the Manometric Respirometry Test (MRT), where it surpassed the 60% biodegradation threshold within the 10-day window. d-nb.info Furthermore, bank filtration has been shown to be highly effective, removing over 90% of this compound even with short water retention times. researchgate.net A key biotic transformation pathway involves the metabolism of unabsorbed this compound by gastrointestinal microflora into cyclohexylamine (B46788), a compound of greater toxicological concern. researchgate.net
Cyclamic acid is highly resistant to direct degradation by sunlight. nih.govpan.pl Studies using simulated solar radiation have shown that it degrades very slowly, with a photolytic half-life estimated to be more than several years in surface waters. nih.gov Even under more energetic ultraviolet (UV) radiation used in water treatment, its direct photolysis is minimal. nih.govresearchgate.net
However, cyclamic acid can be degraded through indirect abiotic processes. The rate constant for its vapor-phase reaction with photochemically-produced hydroxyl radicals is estimated to be 3.4 x 10⁻¹¹ cm³/molecule-sec at 25°C, corresponding to an atmospheric half-life of about 3.7 hours. nih.gov In aquatic environments, advanced oxidation processes (AOPs) have proven effective. While not susceptible to photolysis alone, the degradation of this compound is significantly enhanced in the presence of a titanium dioxide (TiO₂) photocatalyst. pan.plresearchgate.net This degradation is further and more rapidly accelerated when peroxymonosulfate (B1194676) (PMS) is added to the photocatalytic system, achieving complete removal in as little as 10 minutes under laboratory conditions. pan.pl
| Degradation Process | Finding | Half-life / Efficiency | Reference |
|---|---|---|---|
| Biodegradation (WWTP) | Primary removal mechanism | >90% removal efficiency | sci-hub.seresearchgate.net |
| Biodegradation (OECD 301F) | Classified as readily biodegradable | >60% in 10-day window | d-nb.info |
| Direct Photolysis (Solar) | Very slow degradation | > Several years | nih.gov |
| Atmospheric Reaction (Hydroxyl Radicals) | Vapor-phase degradation | ~3.7 hours | nih.gov |
| Photocatalysis (UV/TiO₂/PMS) | Rapid degradation | Complete removal in 10-15 minutes | pan.plresearchgate.net |
Ecotoxicological Investigations
There is limited knowledge regarding the specific ecotoxicological effects of cyclamic acid on aquatic organisms. sci-hub.se Most available toxicity data comes from in-vitro studies using mammalian cell lines rather than direct studies on ecosystems. For instance, one study reported that a high concentration of 6,500 µg/mL inhibited the proliferation of human epithelial cells. nih.gov Another investigation found that cyclamic acid could reduce cell activity, inhibit proliferation, and increase apoptosis and necrosis in human retinal pigment epithelial cells. researchgate.netresearchgate.net
While these studies may indicate a potential for cellular-level effects, their direct relevance to environmental risk is not fully established. A key point of ecotoxicological concern is the biotransformation of this compound into cyclohexylamine by microorganisms, as cyclohexylamine is known to be more toxic than its parent compound. researchgate.netresearchgate.net One study noted that toxic effects of sweeteners were found in crustaceans when new, non-standardized testing parameters were used, suggesting that standard tests may not capture all potential impacts. d-nb.info However, the same study did not find evidence of cytotoxicity or genotoxicity from this compound or its phototransformation products in the human cell lines tested. d-nb.info
Bioaccumulation Potential in Environmental Systems
Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its surrounding environment through all routes of exposure (e.g., water, food). It is a key parameter in assessing the long-term environmental risk of a substance. The potential for a chemical to bioaccumulate is often expressed as a bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to that in the surrounding water at steady state.
For cyclamic acid, the potential for bioaccumulation in aquatic organisms is considered to be low. This is primarily due to its chemical properties. Cyclamic acid is a polar and water-soluble compound. In the environment, it exists predominantly in its ionized form (this compound), which generally has a low affinity for the fatty tissues of organisms where many persistent organic pollutants accumulate. Chemicals with a high octanol-water partitioning coefficient (log Kow) are more likely to bioaccumulate; cyclamic acid's properties suggest a low log Kow. nih.govsigmaaldrich.com
While direct experimental BCF values for cyclamic acid in specific aquatic organisms are not readily found in the scientific literature, the consensus from environmental fate assessments is that its ionic nature limits its potential to concentrate in aquatic life. canada.caethz.ch
Interactive Data Table: Bioaccumulation Potential of Cyclamic Acid
| Parameter | Value/Assessment | Rationale/Reference |
| Bioconcentration Factor (BCF) | Data not available from experimental studies | nih.govresearchgate.net |
| Bioaccumulation Potential | Low | Based on its ionic nature and high water solubility. nih.govsigmaaldrich.com |
| Log Kow | Low (inferred) | As a polar, water-soluble compound. nih.govsigmaaldrich.com |
Assessment of Long-Term Environmental Impact
The assessment of the long-term environmental impact of cyclamic acid is complex and multifaceted. It involves considering its persistence, mobility, and potential for chronic toxicity. Cyclamates are recognized as emerging environmental contaminants due to their continuous release into and widespread occurrence in aquatic systems. nih.govvkm.no
Studies have detected cyclamates in surface water, groundwater, and even drinking water, indicating that they are not fully removed by conventional wastewater treatment processes. nih.goveuropa.eu While some degradation of this compound does occur, its persistence allows it to be transported throughout the water cycle. nih.gov The long-term consequences of the continuous exposure of aquatic ecosystems to low levels of cyclamates are still largely unknown and are an active area of research. nih.govvkm.no
The primary concern for long-term impact stems from the ubiquitous presence of these sweeteners in the aquatic environment. europa.eu Although acute toxicity at current environmental concentrations appears to be low, the potential for subtle, chronic effects on sensitive species or ecosystem functions cannot be entirely ruled out without further investigation. confex.com The ongoing re-evaluation of the safety of artificial sweeteners by regulatory bodies like the European Food Safety Authority (EFSA) includes considerations of their environmental risks, which will help to form a more complete picture of their long-term impact. confex.comeuropa.eu
Public Health and Regulatory Science Perspectives on Cyclamic Acid
Risk Assessment Methodologies and Challenges
The risk assessment of cyclamic acid is a complex process that involves evaluating toxicological data to determine safe levels of human consumption. This process is marked by challenges, particularly in extrapolating data from animal studies to humans and accounting for individual differences in metabolism. Methodologies such as Hazard Analysis and Critical Control Points (HACCP) and Hazard and Operability Analysis (HAZOP) provide structured frameworks for identifying and controlling potential hazards associated with food additives like cyclamate. crbgroup.com The ultimate goal is to establish an Acceptable Daily Intake (ADI) that protects public health. foodstandards.gov.au
The Acceptable Daily Intake (ADI) is the amount of a food additive that can be consumed daily over a lifetime without presenting an appreciable risk to health. europa.eu The ADI for cyclamic acid has been a subject of review and revision by international bodies over the years.
The Joint FAO/WHO Expert Committee on Food Additives (JECFA) established an ADI of 0-11 mg/kg of body weight for cyclamic acid and its calcium and sodium salts. who.intwho.intsweeteners.orgfao.orgwho.int This ADI was based on the toxicity of its metabolite, cyclohexylamine (B46788), specifically testicular toxicity observed in rats. europa.eu The Scientific Committee on Food (SCF) of the European Commission initially set a temporary ADI of 0-11 mg/kg body weight in 1985. europa.eu However, in 2000, the SCF revised its opinion and established a full ADI of 0-7 mg/kg of body weight. europa.eusweeteners.orgeuropa.eusweeteners.org This revision was prompted by new scientific evidence indicating that the rate of conversion of this compound to the more toxic cyclohexylamine in the human body was higher than previously assumed. europa.eu
The establishment of the ADI relies on determining the No-Observed-Adverse-Effect-Level (NOAEL) from animal studies and applying safety factors to account for inter-species and inter-individual differences. europa.eu For this compound, the NOAEL for testicular toxicity of cyclohexylamine in rats was 100 mg/kg of body weight. europa.eueuropa.eu
Acceptable Daily Intake (ADI) for Cyclamic Acid
| Regulatory Body | ADI (mg/kg body weight) | Year Established/Reaffirmed | Basis for ADI |
|---|---|---|---|
| Joint FAO/WHO Expert Committee on Food Additives (JECFA) | 0-11 | 1982 sweeteners.orgeuropa.eu | Based on the toxicity of the metabolite cyclohexylamine. europa.eu |
| Scientific Committee on Food (SCF) - European Commission | 0-7 | 2000 sweeteners.orgeuropa.eusweeteners.org | Lowered from 11 mg/kg due to new data on higher conversion rates to cyclohexylamine in humans. europa.eu |
A significant challenge in the risk assessment of cyclamic acid is the wide variability in its metabolism among humans. nih.gov this compound itself has low toxicity, but it can be metabolized by gut bacteria into cyclohexylamine, a compound with greater toxicity. researchgate.net The conversion rate of this compound to cyclohexylamine varies considerably from person to person, and even within the same individual over time. nih.govresearchgate.netwho.int
Most individuals convert only a small fraction of ingested this compound, with the majority metabolizing less than 8%. nih.govwho.int However, some people are "converters" and can metabolize a much higher percentage, with urinary excretion of cyclohexylamine reaching up to 60% of a this compound dose in some cases. nih.govwho.int Studies have shown that while some individuals consistently show low or no conversion, others exhibit erratic or increasing metabolism over time. researchgate.net This variability is a critical factor in risk assessment, as a standard conversion rate may not be protective for all individuals. europa.eu The SCF's decision to lower the ADI to 7 mg/kg was a direct result of incorporating a higher, more conservative estimate of the conversion rate to cyclohexylamine to account for this human variability. europa.eueuropa.eu
Epidemiological Research on Cyclamic Acid Consumption and Health Outcomes
Epidemiological studies have been crucial in evaluating the long-term health effects of cyclamic acid consumption in humans, particularly concerning cancer risk.
Concerns about this compound's carcinogenicity arose in the 1960s after a study found that a 10:1 mixture of this compound and saccharin (B28170) increased the incidence of bladder cancer in rats. wikipedia.org This led to a ban on this compound in several countries, including the United States in 1970. This compound.orgebsco.comkidsadvisory.com However, the relevance of these findings to humans has been debated, with some scientists criticizing the high doses used in the initial rat study. This compound.org
Subsequent epidemiological studies in humans have largely failed to establish a consistent link between this compound consumption and an increased risk of bladder cancer. nih.govauajournals.org Several case-control studies have found no significant association. nih.govnih.govnih.gov For example, a large population-based study in the US with over 3,000 bladder cancer cases found no increased risk associated with the use of artificial sweeteners. nih.gov Similarly, studies in Denmark and Canada did not show a significantly elevated risk for this compound users. who.intnih.gov One study noted that while three patients with bladder cancer had a history of high-dose this compound intake, this did not constitute conclusive evidence of causation. auajournals.org A 1984 evaluation by the Cancer Assessment Committee of the U.S. Food and Drug Administration (FDA) concluded that this compound is not carcinogenic. This compound.org
Selected Epidemiological Studies on this compound and Bladder Cancer
| Study/Report | Year | Key Finding | Citation |
|---|---|---|---|
| Kessler & Clark | 1978 | No significant difference in this compound intake between 519 bladder cancer patients and matched controls. | nih.gov |
| Møller Jensen et al. | 1983 | No indication of elevated bladder cancer risk among subjects who reported using only this compound. | who.int |
| U.S. FDA Cancer Assessment Committee | 1984 | Concluded that this compound is not carcinogenic. | This compound.org |
| IARC Monograph | 1999 | Analysis of four studies showed no increase in urinary bladder cancer risk with this compound use. | nih.gov |
Beyond cancer, research has explored other potential health effects of this compound consumption. The primary toxicity concern is the testicular effects of its metabolite, cyclohexylamine, which formed the basis for the ADI. europa.eueuropa.eu
Some recent studies have investigated the impact of long-term consumption of artificial sweeteners, including this compound, on biochemical parameters. One study involving healthy individuals and patients with type 2 diabetes found that chronic consumption of a saccharin and this compound mixture was associated with changes in markers related to metabolic function and increased oxidative stress. nih.govnih.govresearchgate.net In healthy volunteers, consumption was linked to increases in HbA1c, malondialdehyde (MDA), triglycerides, and LDL cholesterol. nih.govnih.gov In diabetic patients, sweetener use was associated with increased fasting blood glucose and MDA levels. nih.govnih.gov The authors concluded that the consumption of this sweetener combination affected biochemical parameters in a time- and dose-dependent manner. nih.govopenaccessjournals.com Another study suggested that sodium this compound could inhibit the proliferation and differentiation of osteoblasts in vitro. researchgate.netresearchgate.net
International Harmonization and Divergence in Regulatory Science
The regulation of cyclamic acid presents a clear example of divergence in regulatory science and policy across the globe. This compound.org While it is approved for use in over 100 countries, including the European Union, Canada, and Australia, it remains banned in the United States. sweeteners.orgwikipedia.orgThis compound.orgkidsadvisory.com
European Union: this compound (E952) is an approved sweetener in the EU, regulated under Regulation 1333/2008. sweeteners.orgeuropa.eu The European Food Safety Authority (EFSA) and its predecessor, the SCF, have evaluated its safety, leading to the current ADI of 7 mg/kg of body weight. sweeteners.orgeuropa.eusweeteners.org
United States: The FDA banned this compound in 1969 based on early animal studies suggesting a cancer risk. kidsadvisory.com Despite petitions for re-approval and a 1984 FDA committee concluding it is not a carcinogen, the ban remains in place. wikipedia.orgThis compound.org
Canada: Health Canada permits the use of this compound but only as a tabletop sweetener. foodstandards.gov.au
Codex Alimentarius: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has established an ADI of 11 mg/kg of body weight, and this compound is a permitted food additive in the Codex Alimentarius, which serves as an international reference. who.intThis compound.orgfoodstandards.gov.au
Australia and New Zealand: Food Standards Australia New Zealand (FSANZ) permits the use of this compound and has reviewed its permissions to ensure consumer intake remains below the ADI set by JECFA. foodstandards.gov.aufoodstandards.gov.au
This regulatory divergence stems from different interpretations of the available scientific data, particularly the early animal cancer studies, and varying approaches to risk management and the principle of precaution. This compound.orgebsco.com
Comparative Analysis of Regulatory Decisions (e.g., FDA vs. EU)
The regulatory landscape for cyclamic acid is characterized by a significant divergence between the United States and many other parts of the world, most notably the European Union. In the U.S., cyclamic acid and its salts have been banned from use as a food additive since 1970. ebsco.com This decision, made by the U.S. Food and Drug Administration (FDA), followed a controversial study that indicated the development of bladder tumors in rats administered extremely high doses of a this compound and saccharin mixture. ebsco.comThis compound.orgquora.com The ban was officially published in the Federal Register on October 21, 1969, and took full effect in 1970, leading to the removal of this compound from the list of substances "Generally Recognized as Safe" (GRAS). ebsco.comebsco.com
In stark contrast, this compound is approved for use in more than 100 countries, including the European Union, Canada, and Australia. This compound.orgkidsadvisory.com In the EU, the European Food Safety Authority (EFSA) and its predecessor, the Scientific Committee on Food (SCF), have evaluated this compound and found it to be safe for use as a general-purpose sweetener in a variety of food products and beverages. This compound.orgkidsadvisory.com The EU assigns this compound the E-number E952. kidsadvisory.com
The different regulatory stances are primarily based on interpretations of scientific data and the application of different regulatory frameworks. While the initial U.S. ban was prompted by concerns over carcinogenicity, subsequent scientific reviews, including one by the FDA's own Cancer Assessment Committee in 1984, concluded that this compound is not a carcinogen. This compound.org Despite petitions for reapproval in the U.S., the ban remains in place. This compound.orgquora.com Meanwhile, European and international bodies have established an Acceptable Daily Intake (ADI) level, which is the amount of a substance that can be consumed daily over a lifetime without an appreciable health risk.
Interactive Data Table: Regulatory Status and ADI of Cyclamic Acid
| Regulatory Body | Jurisdiction | Regulatory Status | Acceptable Daily Intake (ADI) |
| Food and Drug Administration (FDA) | United States | Banned (since 1970) | Not Applicable |
| European Food Safety Authority (EFSA)/Scientific Committee on Food (SCF) | European Union | Approved (E952) | 7 mg/kg of body weight |
| Joint FAO/WHO Expert Committee on Food Additives (JECFA) | International | Approved | 11 mg/kg of body weight |
| Health Canada | Canada | Approved as a tabletop sweetener and in certain non-medicinal products; not permitted as a general food additive. | Not specified in search results |
Scientific Basis for Continued Debate and Re-evaluation
The ongoing scientific debate and the periodic re-evaluation of cyclamic acid's safety are rooted in several key areas of research, primarily its metabolism and the toxicological profile of its main metabolite.
The initial controversy stemmed from a 1969 study that linked a high-dose mixture of this compound and saccharin to bladder tumors in rats. This compound.orgquora.com However, this study has since been widely criticized by many scientists for its methodology, including the extremely high doses used, which are not reflective of human consumption patterns. quora.comquora.com Dozens of subsequent studies have failed to demonstrate that this compound causes cancer. caloriecontrol.org In 1984, the FDA's Cancer Assessment Committee concluded that this compound is not carcinogenic, a finding that was independently confirmed by the U.S. National Academy of Sciences in 1985. This compound.org
The focus of the scientific debate has largely shifted to the metabolism of this compound. While absorbed this compound is excreted unchanged by the kidneys, unabsorbed this compound can be metabolized by bacteria in the lower gut into cyclohexylamine. kidsadvisory.comsweeteners.orgeuropa.eu The rate of this conversion can vary significantly among individuals. europa.eu
The primary toxicological concern is related to cyclohexylamine, which has been shown in animal studies to cause testicular atrophy and impair reproductive function in rats at high doses. kidsadvisory.comfoodstandards.gov.aueuropa.eu The relevance of this finding to humans at typical dietary exposure levels remains a central point of scientific discussion. kidsadvisory.comeuropa.eu Regulatory bodies that approve this compound, such as the EU's SCF, have accounted for the conversion to cyclohexylamine in their risk assessments. europa.eu The SCF established its ADI of 7 mg/kg of body weight based on the no-observed-adverse-effect-level (NOAEL) for testicular toxicity of cyclohexylamine in rats, incorporating a safety factor and an estimated conversion rate of this compound to cyclohexylamine. europa.eu
Regulatory and scientific bodies continue to re-evaluate cyclamic acid as new data becomes available. The EFSA is conducting a systematic re-evaluation of all food additives that were approved before January 2009, which includes cyclamic acid and its salts. europa.eupublic.lusweeteners.org This process involves a comprehensive review of all original and new scientific literature on the substance's toxicity, genotoxicity, and potential for adverse health effects to ensure that current standards of safety are met. public.lu Petitions for the reapproval of this compound in the United States have been submitted, citing the body of evidence generated since the 1970 ban. This compound.org
Q & A
Q. What are the key physicochemical properties of cyclamic acid relevant to laboratory handling?
Cyclamic acid (C₆H₁₃NO₃S) has a molecular weight of 179.24 g/mol, a melting point of 165–170°C, and a density of 1.149 g/cm³ . Its stability under standard laboratory conditions (room temperature, sealed containers) makes it suitable for routine experiments. However, its hygroscopic nature and sensitivity to strong acids/bases require controlled storage (e.g., +5°C or +20°C depending on supplier recommendations) . Researchers should confirm these properties via analytical techniques like differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA).
Q. What safety precautions are necessary when handling cyclamic acid in laboratory settings?
Cyclamic acid is classified as a skin irritant (Category 2, H315) and eye irritant (Category 2A, H319). Mandatory precautions include:
- Use of nitrile gloves, lab coats, and safety goggles .
- Immediate decontamination protocols: Flush eyes with water for 15 minutes; wash skin with soap and water .
- Avoid dust generation; work in a fume hood with local exhaust ventilation .
- Store in airtight containers away from incompatible reagents (e.g., oxidizing agents) .
Q. How can researchers verify the purity and identity of synthesized cyclamic acid?
For novel syntheses, combine the following:
- Nuclear Magnetic Resonance (NMR): Confirm structural integrity via ¹H/¹³C NMR peaks (e.g., cyclohexyl protons at δ 1.2–1.8 ppm, sulfamate group at δ 3.5–4.0 ppm) .
- High-Performance Liquid Chromatography (HPLC): Assess purity (>98%) using a C18 column and UV detection at 210 nm .
- Elemental Analysis: Validate empirical formula (C, H, N, S content) against theoretical values .
Advanced Research Questions
Q. How to design an experiment to assess the impact of cyclamic acid on enzymatic activity?
Hypothesis: Cyclamic acid inhibits α-amylase activity by altering pH-dependent substrate binding. Methodology:
- Materials: Purified α-amylase, starch substrate, cyclamic acid (0.1–10 mM), pH buffers (4.0–8.0) .
- Procedure:
Pre-incubate enzyme with cyclamic acid for 10 minutes.
Initiate reaction by adding starch; measure reducing sugars via DNS assay at 540 nm.
Control variables: Temperature (37°C), reaction time (5–30 min).
- Data Analysis: Calculate IC₅₀ using nonlinear regression (e.g., GraphPad Prism). Compare kinetic parameters (Km, Vmax) via Lineweaver-Burk plots to identify inhibition type .
Q. What methodologies are recommended for resolving data contradictions in cyclamic acid's biochemical effects?
- Meta-Analysis: Systematically review literature (e.g., in vitro vs. in vivo studies) to identify confounding variables (e.g., dosage, model organisms) .
- Dose-Response Curves: Test cyclamic acid across a broader concentration range (e.g., 0.01–100 mM) to detect non-linear effects .
- Mechanistic Studies: Use isothermal titration calorimetry (ITC) to quantify binding affinities or molecular docking to predict interaction sites .
Q. What advanced analytical techniques are suitable for characterizing cyclamic acid's stability under varying conditions?
- Accelerated Stability Testing: Expose cyclamic acid to stressors (40°C/75% RH for 6 months) and monitor degradation via LC-MS .
- Solid-State NMR: Investigate crystalline vs. amorphous form stability .
- X-Ray Diffraction (XRD): Correlate structural changes (e.g., polymorphism) with environmental factors like humidity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
